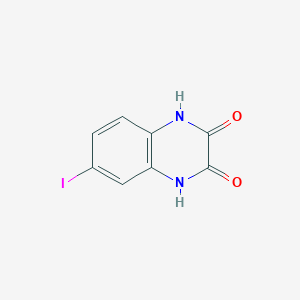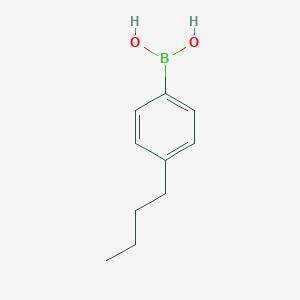
4-Butylphenylboronic acid
Vue d'ensemble
Description
4-Butylphenylboronic acid is a chemical compound with the linear formula CH3(CH2)3C6H4B(OH)2 . It has a molecular weight of 178.04 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of 4-Butylphenylboronic acid is represented by the SMILES stringCCCCc1ccc(cc1)B(O)O . The InChI representation is 1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3 . Chemical Reactions Analysis
4-Butylphenylboronic acid is a reactant for Suzuki-Miyaura cross-couplings, NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes, and Palladium-catalyzed oxidative Heck-type reactions .Physical And Chemical Properties Analysis
4-Butylphenylboronic acid has a melting point of 91-97 °C . It is a combustible solid .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Couplings
4-Butylphenylboronic acid is used as a reactant in Suzuki-Miyaura cross-couplings . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, which are prevalent in various types of medicinal compounds and natural products.
NHC-Iron-Catalyzed Aerobic Oxidative Aromatic Esterification of Aldehydes
This compound is also used in NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes . This process is a key step in the synthesis of various pharmaceuticals and agrochemicals.
Palladium-Catalyzed Oxidative Heck-Type Reactions
4-Butylphenylboronic acid is used in palladium-catalyzed oxidative Heck-type reactions . These reactions are used in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and materials.
Synthesis of Tetracycline Derivatives
It is used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics used in the treatment of numerous bacterial infections.
Synthesis of Biaryl Compounds
4-Butylphenylboronic acid is used in the synthesis of biaryl compounds . Biaryl compounds are found in a wide range of natural products and pharmaceuticals.
Synthesis of Organic Electronic Materials
This compound is used in the synthesis of organic electronic materials . These materials are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Safety and Hazards
4-Butylphenylboronic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mécanisme D'action
Target of Action
4-Butylphenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants in these chemical reactions, such as in Suzuki-Miyaura cross-couplings , NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes , and Palladium-catalyzed oxidative Heck-type reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid group in the 4-Butylphenylboronic acid molecule transfers an organic group to a metal, such as palladium .
Biochemical Pathways
The primary biochemical pathway affected by 4-Butylphenylboronic acid is the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of two organic groups, one attached to a boron atom (such as in 4-Butylphenylboronic acid) and the other attached to a halogen atom, catalyzed by a palladium compound .
Pharmacokinetics
The compound and its metabolites can be excreted in both the urine and feces .
Result of Action
The primary result of the action of 4-Butylphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action of 4-Butylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of water, the pH of the solution, and the temperature . Additionally, the compound should be stored in a dark place, sealed in dry conditions .
Propriétés
IUPAC Name |
(4-butylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZUUTHZEATQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399319 | |
| Record name | 4-Butylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylphenylboronic acid | |
CAS RN |
145240-28-4 | |
| Record name | 4-Butylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Butylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Butylphenylboronic acid in the synthesis of laterally difluorinated ester liquid crystals?
A1: In the synthesis described by the research paper [], 4-Butylphenylboronic acid acts as a reagent in a palladium-catalyzed Suzuki coupling reaction. This reaction is a crucial step where the 4-butylphenyl group is introduced to the molecule, contributing to the final structure of the laterally difluorinated ester liquid crystal.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
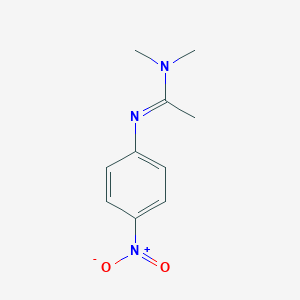
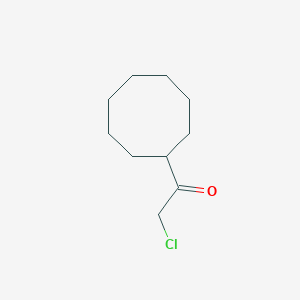
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

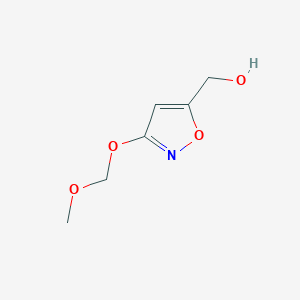

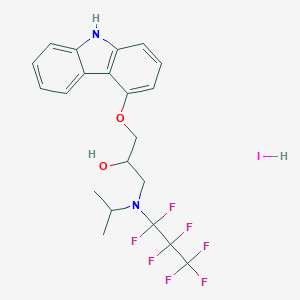
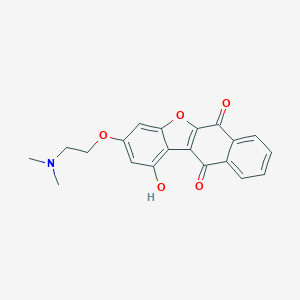


![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)
